N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
This compound is a synthetic carboxamide derivative featuring a cyclopentane core substituted with a thiophen-2-yl group, a cyclopropyl-hydroxy-ethyl moiety, and a second thiophen-2-yl group. The hydroxyl group may enhance metabolic stability via hydrogen bonding, while the cyclopropane ring introduces steric constraints that could modulate receptor binding kinetics .
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S2/c21-17(18(9-1-2-10-18)15-5-3-11-23-15)20-13-19(22,14-7-8-14)16-6-4-12-24-16/h3-6,11-12,14,22H,1-2,7-10,13H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMZHVNOTCHCOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC(C3CC3)(C4=CC=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, structure-activity relationships, and relevant case studies.
Structural Overview
The compound's structure includes:
- Cyclopropyl Group : Contributes to the rigidity and steric effects.
- Thiophene Rings : Impart aromatic characteristics that influence reactivity.
- Amide Functional Group : Known for its role in biological activity modulation.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.
- Receptor Modulation : Binding to receptors can activate or inhibit signaling pathways, affecting cellular functions.
Antimicrobial Properties
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, a study involving various benzamide derivatives showed promising results against mycobacterial and fungal strains, indicating that structural modifications can enhance biological efficacy .
Structure-Activity Relationship (SAR)
The structure of the compound plays a crucial role in its biological activity. The presence of the cyclopropyl and thiophene groups has been shown to enhance lipophilicity, which is often correlated with improved membrane permeability and bioavailability. Table 1 summarizes the relationship between structural features and biological activity based on recent findings.
| Structural Feature | Biological Activity | Effect on Activity |
|---|---|---|
| Cyclopropyl Group | Increased potency against pathogens | Enhances binding affinity |
| Thiophene Ring | Broadens spectrum of activity | Influences electronic properties |
| Amide Group | Facilitates enzyme interaction | Critical for receptor binding |
Study 1: Antimicrobial Efficacy
A series of derivatives based on similar frameworks were tested against various bacterial strains. The results indicated that compounds with thiophene moieties exhibited higher antibacterial activities compared to their non-thiophene counterparts, suggesting that the thiophene ring enhances the interaction with bacterial membranes.
Study 2: Enzyme Inhibition
Another study focused on the inhibition of specific enzymes linked to metabolic disorders. The findings revealed that modifications in the cyclopropyl group significantly affected the inhibition rates, highlighting the importance of this structural element in therapeutic applications .
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural and Molecular Properties
*Estimated based on structural similarity to Cyclopropylfentanyl.
Key Observations :
- The target compound replaces the piperidine ring in fentanyl analogs (e.g., Cyclopropylfentanyl) with a cyclopentane carboxamide, reducing nitrogen content and altering conformational flexibility. This may decrease μ-opioid receptor affinity compared to piperidine-based analogs .
- The hydroxyl group introduces polarity, which may reduce blood-brain barrier penetration compared to non-hydroxylated analogs like Cyclopropylfentanyl .
Pharmacological and Functional Comparisons
Table 2: Hypothesized Pharmacological Properties
*Estimated using fragment-based methods.
Key Findings :
- Receptor Binding : The cyclopentane core likely reduces steric compatibility with opioid receptors compared to piperidine-based structures, as seen in Cyclopropylfentanyl. However, the thiophene rings may compensate via π-π interactions with receptor aromatic residues .
- Metabolism: The hydroxyl group in the target compound could facilitate Phase II glucuronidation, prolonging half-life relative to non-hydroxylated analogs like Cyclopropylfentanyl .
- Toxicity : The absence of a labile ester group (cf. beta-Hydroxythiofentanyl) may reduce prodrug activation risks, improving safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
